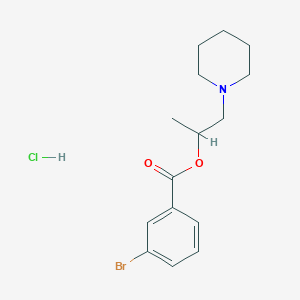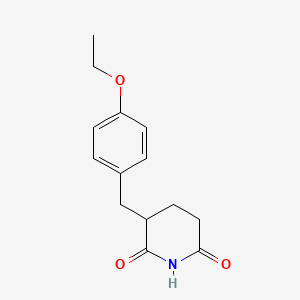
1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride
説明
1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MBP is a synthetic compound that was first synthesized in the 1970s and has been extensively studied since then.
作用機序
The mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in various tissues, including the brain, and is involved in various cellular processes. This compound has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and stress response through its interaction with the sigma-1 receptor. It has also been shown to affect the dopamine and serotonin systems in the brain, leading to changes in mood and reward processing.
実験室実験の利点と制限
1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined mechanism of action, making it a useful tool for studying cellular processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on the sigma-1 receptor may not be specific to this receptor. Additionally, the sigma-1 receptor is involved in various cellular processes, making it difficult to isolate the effects of this compound on a specific process.
将来の方向性
There are several future directions for research on 1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride. One area of research is the development of more specific sigma-1 receptor ligands that can be used to study the specific effects of this receptor. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer. Additionally, the potential therapeutic applications of this compound and other sigma-1 receptor ligands are an area of active research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. It has a well-defined mechanism of action and has been used as a tool for studying cellular processes. While it has some limitations, it has several advantages for lab experiments. Future research on this compound and other sigma-1 receptor ligands has the potential to lead to a better understanding of cellular processes and the development of new therapeutic applications.
科学的研究の応用
1-methyl-2-(1-piperidinyl)ethyl 3-bromobenzoate hydrochloride has been widely used in scientific research for its unique biochemical and physiological effects. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and stress response. This compound has also been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in mood regulation and reward processing.
特性
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 3-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2.ClH/c1-12(11-17-8-3-2-4-9-17)19-15(18)13-6-5-7-14(16)10-13;/h5-7,10,12H,2-4,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGSOVUCKNCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-N-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3973299.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)

![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)


![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)

